(S)-3-Boc-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
CAS No.:
Cat. No.: VC16482000
Molecular Formula: C14H18ClNO5S
Molecular Weight: 347.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18ClNO5S |
|---|---|
| Molecular Weight | 347.8 g/mol |
| IUPAC Name | tert-butyl (4S)-4-[(3-chlorophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C14H18ClNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-5-4-6-11(15)7-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | CNYWLQMPLWELSQ-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC(=CC=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₁₄H₁₈ClNO₅S, with a molecular weight of 347.81 g/mol . Its IUPAC name, tert-butyl (S)-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, reflects the following structural components:
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A 1,2,3-oxathiazolidine ring (a five-membered heterocycle containing oxygen, sulfur, and nitrogen).
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A 2,2-dioxide group, indicating two sulfonyl oxygen atoms.
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A Boc (tert-butoxycarbonyl) protecting group at the N3 position.
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A (3-chlorobenzyl) substituent at the C4 position.
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(S)-configuration at the C3 stereocenter, critical for enantioselective applications .
The stereochemistry is preserved through the Boc group, which stabilizes the nitrogen center and prevents racemization during synthetic steps .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1105712-08-0 | |
| Molecular Formula | C₁₄H₁₈ClNO₅S | |
| Molecular Weight | 347.81 g/mol | |
| Purity | 95% | |
| Smiles Notation | ClC1=CC(C[C@@H]2N(C(OC(C)(C)C)=O)S(OC2)(=O)=O)=CC=C1 |
Synthesis and Stereochemical Control
Synthetic Routes
The compound is typically synthesized through a multi-step sequence:
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Formation of the Oxathiazolidine Ring:
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Boc Protection:
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Chlorobenzyl Introduction:
Enantioselective Synthesis
The (S)-configuration is achieved using chiral catalysts or enantiomerically pure starting materials. For example, rhodium-catalyzed transfer hydrogenation has been employed to synthesize related cyclic sulfamidates with >99% enantiomeric excess (ee) . This method could be adapted for the target compound by selecting appropriate chiral ligands.
Applications in Organic Synthesis
Chiral Amine Synthesis
The compound serves as a precursor to chiral amines through ring-opening reactions:
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Nucleophilic Attack: Treatment with Grignard reagents or organozinc compounds cleaves the oxathiazolidine ring, yielding β-amino alcohols with retained stereochemistry .
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Fluorination: Reaction with Selectfluor® introduces fluorine at C4, producing fluorinated amines for medicinal chemistry.
Table 2: Representative Reactions and Products
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Ring-opening | RMgX (Grignard) | Chiral β-amino alcohol | Drug intermediates |
| Fluorination | Selectfluor®, K₂CO₃ | (S)-4-Fluoro-3-chlorobenzyl amine | Anticonvulsant candidates |
| Cross-coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-substituted amines | Kinase inhibitors |
Pharmaceutical Relevance
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Kappa-Opioid Receptor Agonists: Analogous cyclic sulfamidates have been used to synthesize CJ-15,161, a kappa-agonist with analgesic properties .
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Anticancer Agents: Derivatives with organophosphorus moieties show preliminary activity against cancer cell lines, though further optimization is needed.
Physicochemical Properties
Stability and Solubility
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Thermal Stability: The Boc group enhances thermal stability, with decomposition observed above 200°C .
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic Boc and chlorobenzyl groups .
Spectroscopic Data
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